Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-
Description
Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-, is a fluorinated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the para position and an N-linked 2-hydroxyphenyl group. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their diverse pharmacological and material science applications.
Synthesis of this compound can be inferred from analogous pathways, such as the acetylation of aniline derivatives with fluorinated acyl chlorides, as demonstrated in the preparation of related 4-fluoro-N-(2-piperidinylphenyl)benzamide derivatives .
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZZJCMNIVMKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-fluoro-N-(2-hydroxyphenyl)- typically involves the condensation of 4-fluorobenzoic acid with 2-aminophenol. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-fluoro-N-(2-hydroxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-fluoro-N-(2-hydroxybenzoyl)benzamide.
Reduction: Formation of 4-fluoro-N-(2-hydroxyphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-fluoro-N-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-(2-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Benzamide Ring
The para-fluoro substitution in benzamide derivatives is critical for biological activity. In 2-piperidinyl phenyl benzamides, para-fluoro analogs like CID890517 exhibit high EP2 receptor potentiation (fold shift = 6.7), whereas meta- or ortho-fluoro substitutions (e.g., TG6–127-1, TG6–127-2) reduce activity significantly (fold shifts = 2.3 and 1.5, respectively) . This highlights the positional sensitivity of fluorine in modulating receptor interactions.
Such substitutions may shift applications from receptor modulation to multidrug resistance reversal.
Substitution on the Phenyl Ring
- 2-Hydroxyphenyl vs. Piperidinylphenyl : Replacing the 2-hydroxyphenyl group with a 2-piperidinylphenyl moiety (e.g., CID890517) introduces basicity and conformational rigidity, which are essential for EP2 receptor binding . The hydroxyl group in the target compound may enhance solubility but reduce membrane permeability compared to piperidine’s lipophilic nature.
- 2-Hydroxyphenyl vs. 4-Fluorophenyl : 4-fluoro-N-(4-fluorophenyl)benzamide () exhibits dual fluorine substituents, favoring silylation reactions and altering frontier molecular orbital energies, which may influence reactivity in polymer synthesis .
- 2-Hydroxyphenyl vs.
Physicochemical Properties
- Silylation Reactivity : Fluorinated benzamides like 4-fluoro-N-(4-fluorophenyl)benzamide undergo silylation with BSA, forming stable O-silyl imidates. The target compound’s hydroxyl group may similarly participate in derivatization, enabling applications in polymer chemistry .
- Solubility and Stability : The hydroxyl group enhances aqueous solubility via hydrogen bonding, whereas methoxy () or N-hydroxy () substituents may alter acidity and metabolic pathways .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
